
Tirabrutinib hydrochloride
Vue d'ensemble
Description
ONO-4059 (chlorhydrate), également connu sous le nom de tirabrutinib chlorhydrate, est un inhibiteur puissant et actif par voie orale de la tyrosine kinase de Bruton. Ce composé est principalement utilisé dans le traitement des malignités des cellules B, y compris la leucémie lymphoïde chronique et le lymphome non hodgkinien. Il agit en se liant de manière covalente à la tyrosine kinase de Bruton dans les cellules B, empêchant ainsi la signalisation du récepteur des cellules B et freinant le développement des cellules B .
Méthodes De Préparation
La synthèse de l'ONO-4059 (chlorhydrate) implique plusieurs étapes, notamment la préparation d'intermédiaires clés et la réaction de couplage finale. Les voies synthétiques spécifiques et les conditions réactionnelles sont propriétaires et non divulguées publiquement en détail. Les méthodes de production industrielle impliquent généralement une synthèse à grande échelle dans des conditions contrôlées afin de garantir la pureté et l'efficacité du produit final .
Analyse Des Réactions Chimiques
L'ONO-4059 (chlorhydrate) subit diverses réactions chimiques, notamment:
Oxydation: Cette réaction implique l'ajout d'oxygène ou le retrait d'hydrogène. Les réactifs courants incluent des agents oxydants comme le peroxyde d'hydrogène.
Réduction: Cette réaction implique l'ajout d'hydrogène ou le retrait d'oxygène. Les réactifs courants incluent des agents réducteurs comme le borohydrure de sodium.
Substitution: Cette réaction implique le remplacement d'un atome ou d'un groupe d'atomes par un autre. Les réactifs courants incluent les halogènes et les nucléophiles.
Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés .
Applications de la recherche scientifique
L'ONO-4059 (chlorhydrate) a une large gamme d'applications de recherche scientifique, notamment:
Chimie: Utilisé comme composé outil pour étudier l'inhibition de la tyrosine kinase de Bruton.
Biologie: Aide à comprendre le rôle de la signalisation du récepteur des cellules B dans le développement et la fonction des cellules B.
Industrie: Employé dans le développement de nouveaux agents thérapeutiques ciblant les malignités des cellules B.
Mécanisme d'action
L'ONO-4059 (chlorhydrate) exerce ses effets en se liant de manière covalente à la tyrosine kinase de Bruton dans les cellules B. Cette liaison empêche la signalisation du récepteur des cellules B, qui est cruciale pour le développement et la fonction des cellules B. L'inhibition de cette voie conduit à la suppression de la prolifération et de la survie des cellules B, ce qui en fait un traitement efficace pour les malignités des cellules B .
Applications De Recherche Scientifique
B-cell Malignancies
Tirabrutinib is primarily indicated for the treatment of several types of B-cell malignancies, including:
- Chronic Lymphocytic Leukemia (CLL)
- Mantle Cell Lymphoma (MCL)
- Waldenström Macroglobulinemia (WM)
- Primary Central Nervous System Lymphoma (PCNSL)
Efficacy Data
A summary of clinical trials highlights the efficacy of tirabrutinib in these conditions:
Case Study: Bing-Neel Syndrome
A notable case involved the successful treatment of Bing-Neel syndrome, a rare complication associated with Waldenström macroglobulinemia. The patient exhibited significant neurological improvement within three months of initiating tirabrutinib therapy, demonstrating its potential effectiveness in CNS-related complications of B-cell disorders .
Long-term Safety and Efficacy
Longitudinal studies indicate that tirabrutinib maintains a favorable safety profile over extended periods. In a three-year follow-up study involving patients with relapsed/refractory PCNSL, the drug exhibited sustained efficacy and manageable adverse events, reinforcing its viability as a long-term treatment option .
Mécanisme D'action
ONO-4059 (hydrochloride) exerts its effects by covalently binding to Bruton’s tyrosine kinase within B cells. This binding prevents B-cell receptor signaling, which is crucial for B-cell development and function. The inhibition of this pathway leads to the suppression of B-cell proliferation and survival, making it an effective treatment for B-cell malignancies .
Comparaison Avec Des Composés Similaires
L'ONO-4059 (chlorhydrate) est comparé à d'autres inhibiteurs de la tyrosine kinase de Bruton, tels que l'ibrutinib et le zanubrutinib. Bien que tous ces composés ciblent la tyrosine kinase de Bruton, l'ONO-4059 (chlorhydrate) se distingue par sa sélectivité et sa puissance plus élevées. Cela en fait un candidat prometteur pour le traitement des malignités des cellules B avec potentiellement moins d'effets hors cible .
Composés similaires
- Ibrutinib
- Zanubrutinib
- Acalabrutinib
Ces composés partagent un mécanisme d'action similaire mais diffèrent par leur sélectivité, leur puissance et leurs applications cliniques .
Activité Biologique
Tirabrutinib hydrochloride, a second-generation Bruton’s tyrosine kinase (BTK) inhibitor, has emerged as a significant therapeutic agent in the treatment of various hematological malignancies, particularly B-cell lymphomas. This article delves into the biological activity of tirabrutinib, highlighting its mechanisms of action, clinical efficacy, and safety profile based on diverse research findings.
Tirabrutinib functions by irreversibly and covalently binding to BTK, a key player in the B-cell receptor (BCR) signaling pathway. This inhibition leads to the modulation of several downstream signaling pathways, including:
- NF-κB : Involved in cell proliferation and survival.
- AKT : Plays a role in cell growth and metabolism.
- ERK : Associated with cell division and differentiation.
Research indicates that tirabrutinib selectively inhibits B-cell growth and induces apoptosis in B-cell malignancies, demonstrating effective cytotoxicity in vitro and in vivo models .
Case Studies and Clinical Trials
-
Phase 1/2 Study for Primary Central Nervous System Lymphoma (PCNSL) :
- Study Design : The ONO-4059-02 study included patients with relapsed/refractory PCNSL who received tirabrutinib at doses of 320 mg or 480 mg daily.
- Results : The overall response rate (ORR) was 63.6%, with deep and durable responses observed in a subset of patients. Notably, 100% ORR was reported in the 480 mg group .
- Long-term Safety Profile :
Summary of Clinical Findings
Study | Population | Dose | ORR | Duration of Response |
---|---|---|---|---|
ONO-4059-02 | Relapsed PCNSL | 320 mg / 480 mg | 63.6% | Up to 5 years |
Long-term Safety Study | Various B-cell malignancies | Variable | 76.5% | Median 2.59 years |
Preclinical Studies
Preclinical investigations have demonstrated that tirabrutinib exhibits potent anti-tumor activity against various B-cell malignancies. In vitro studies showed significant cytotoxic effects on cell lines such as TMD8 and U-2932, correlating with the inhibition of BTK autophosphorylation .
Safety Profile
The safety profile of tirabrutinib has been characterized by its acceptable tolerability compared to first-generation BTK inhibitors like ibrutinib. Common adverse effects include:
- Rash
- Neutropenia
- Arthralgia
- Vomiting
Serious adverse events were infrequent but included cases such as pneumonia and interstitial lung disease .
Q & A
Q. Basic: What is the mechanism of action of tirabrutinib hydrochloride, and how does its selectivity for BTK compare to other kinases?
This compound is a potent, irreversible inhibitor of Bruton's tyrosine kinase (BTK), with an IC50 of 2.2 nM. Its selectivity arises from covalent binding to Cys481 in BTK's active site, minimizing off-target effects on other kinases like ITK or EGFR. Comparative studies using kinase profiling assays (e.g., competitive binding assays with ATP analogs) confirm its higher specificity over first-generation BTK inhibitors such as ibrutinib .
Q. Advanced: What experimental design considerations are critical for assessing BTK inhibition efficacy in vitro and in vivo?
- In vitro: Use recombinant BTK enzymatic assays (e.g., fluorescence polarization) with appropriate controls (e.g., ibrutinib as a comparator). Validate cellular activity in B-cell lymphoma lines (e.g., Ramos cells) via phospho-BTK (Y223) Western blotting.
- In vivo: Employ xenograft models (e.g., disseminated lymphoma in NSG mice) with pharmacokinetic monitoring to ensure target engagement. Dose optimization should align with human equivalent exposures (e.g., 320–480 mg QD in Phase 1 trials) .
- Statistical rigor: Include power calculations for cohort sizes and use non-parametric tests for skewed data (e.g., tumor volume measurements) .
Q. Basic: What are the key clinical indications for this compound, and what phase trials support its use?
Approved indications include Waldenstrom macroglobulinemia (Japan, 2020) and primary central nervous system lymphoma (PCNSL, Japan, 2020). Phase 2 trials demonstrated an overall response rate (ORR) of 88.9% in relapsed/refractory PCNSL (median PFS: 16.1 months). Phase 3 trials for pemphigus are ongoing .
Q. Advanced: How should researchers interpret survival endpoints like median OS and TTNT in tirabrutinib trials?
- Overall survival (OS): In Waldenstrom macroglobulinemia trials, median OS was not reached after 35 months (100% survival in a 16-patient cohort). Use Kaplan-Meier analysis with log-rank tests to compare cohorts, and account for censoring due to lost follow-up .
- Time to next treatment (TTNT): A surrogate for disease progression; in the same study, 12.5% required subsequent therapy. Report hazard ratios with 95% confidence intervals to contextualize clinical relevance .
Q. Advanced: How can contradictions in clinical trial data (e.g., varying response rates across indications) be methodologically addressed?
- Subgroup analysis: Stratify patients by biomarkers (e.g., MYD88 mutations in Waldenstrom macroglobulinemia) to identify responsive populations.
- Meta-analysis: Pool data from Phase 1/2 trials (e.g., 44 patients in PCNSL vs. 16 in Waldenstrom) to assess heterogeneity via I² statistics. Sensitivity analyses can exclude outliers (e.g., trials with high dropout rates) .
Q. Basic: What biochemical and pharmacokinetic properties define this compound?
- Molecular formula: C25H23ClN6O3; CAS: 1439901-97-9.
- Pharmacokinetics: Peak plasma concentration (Cmax) at 2–4 hours post-dose; half-life ~15–20 hours. Dose adjustments are required for hepatic impairment (Child-Pugh B/C) .
Q. Advanced: What strategies optimize pharmacodynamic modeling for tirabrutinib in combination therapies?
- Synergy assays: Use Chou-Talalay models to evaluate combinations with anti-CD20 antibodies (e.g., rituximab). In Phase 2 trials, tirabrutinib + rituximab achieved 75% ORR in Waldenstrom macroglobulinemia.
- Ex vivo PD analysis: Measure BTK occupancy in PBMCs via LC-MS/MS to validate target suppression .
Q. Basic: How should adverse events (AEs) like infections or cytopenias be managed in tirabrutinib trials?
- Monitoring: Regular CBC (for neutropenia) and immunoglobulin levels (for hypogammaglobulinemia).
- Mitigation: Prophylactic antivirals (e.g., acyclovir) reduced herpes zoster reactivation from 18% to 5% in Phase 3 trials .
Q. Advanced: What methodologies resolve discrepancies in preclinical vs. clinical efficacy data?
- Reverse translational studies: Re-analyze patient-derived xenograft (PDX) models using the same dosing schedule as clinical trials. For example, PDX models of CNS lymphoma showed 80% tumor regression at 320 mg QD, aligning with Phase 2 outcomes .
- Biomarker validation: Use phospho-BTK flow cytometry in patient biopsies to confirm target engagement .
Q. Basic: What literature review frameworks ensure comprehensive coverage of tirabrutinib research?
Propriétés
IUPAC Name |
6-amino-9-[(3R)-1-but-2-ynoylpyrrolidin-3-yl]-7-(4-phenoxyphenyl)purin-8-one;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N6O3.ClH/c1-2-6-21(32)29-14-13-18(15-29)31-24-22(23(26)27-16-28-24)30(25(31)33)17-9-11-20(12-10-17)34-19-7-4-3-5-8-19;/h3-5,7-12,16,18H,13-15H2,1H3,(H2,26,27,28);1H/t18-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQYDCIJFACDXSG-GMUIIQOCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)N1CCC(C1)N2C3=NC=NC(=C3N(C2=O)C4=CC=C(C=C4)OC5=CC=CC=C5)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC#CC(=O)N1CC[C@H](C1)N2C3=NC=NC(=C3N(C2=O)C4=CC=C(C=C4)OC5=CC=CC=C5)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23ClN6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1439901-97-9 | |
Record name | Tirabrutinib hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1439901979 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tirabrutinib Hydrochloride | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U374135N48 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.